2-Acetyl-6-methylbenzoxazole

Acetylcholinesterase inhibition Selectivity profiling CNS safety

2-Acetyl-6-methylbenzoxazole (CAS 214854-91-8) is a heterocyclic compound belonging to the benzoxazole family, characterized by an acetyl substituent at position 2 and a methyl group at position 6 on the fused benzene–oxazole scaffold. This specific substitution pattern differentiates it from the broader class of benzoxazole derivatives, which are widely investigated for antifungal, antibacterial, anticancer, and metabolic enzyme inhibitory activities.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B8571200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-6-methylbenzoxazole
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(O2)C(=O)C
InChIInChI=1S/C10H9NO2/c1-6-3-4-8-9(5-6)13-10(11-8)7(2)12/h3-5H,1-2H3
InChIKeyAENDJKVJOFTCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-6-methylbenzoxazole: A Core Benzoxazole Intermediate for Antifungal and Metabolic-Target Research Procurement


2-Acetyl-6-methylbenzoxazole (CAS 214854-91-8) is a heterocyclic compound belonging to the benzoxazole family, characterized by an acetyl substituent at position 2 and a methyl group at position 6 on the fused benzene–oxazole scaffold . This specific substitution pattern differentiates it from the broader class of benzoxazole derivatives, which are widely investigated for antifungal, antibacterial, anticancer, and metabolic enzyme inhibitory activities [1]. The compound carries a C-2 acetyl group that is absent in simpler 2-substituted-phenyl or 2-benzyl congeners, potentially altering both electronic properties and target engagement profiles. Researchers and industrial procurers evaluating benzoxazole-based intermediates should note that the 6-methyl-2-acetyl arrangement represents a distinct chemical space within the benzoxazole landscape, with implications for lipophilicity, metabolic stability, and target selectivity that cannot be assumed from data on regioisomeric or des-methyl analogs.

Why 2-Acetyl-6-methylbenzoxazole Cannot Be Interchanged with Generic Benzoxazole Analogs in Scientific Research


Substituting 2-acetyl-6-methylbenzoxazole with closely related benzoxazole analogs—such as 2-acetylbenzoxazole lacking the 6-methyl group, the regioisomeric 2-acetyl-5-methylbenzoxazole, or the reduced alcohol form 6-methyl-2-(1-hydroxyethyl)benzoxazole—introduces significant shifts in physicochemical and biological properties. Quantitative structure–activity relationship (QSAR) models for 6-methyl-2-substituted benzoxazoles demonstrate that hydrophobic, electronic, and steric parameters at positions R2 and R6 directly govern antifungal activity against Candida albicans, meaning that even minor positional or substituent changes can substantially alter potency [1]. Furthermore, the acetyl group at C-2 serves as both a hydrogen-bond acceptor and a site for further derivatization, while the 6-methyl group contributes to lipophilicity and steric bulk [2]. These combined effects render generic substitution unreliable for applications where target engagement, metabolic stability, or ADME behavior is critical. The evidence below quantifies key differentiation points that support deliberate compound selection over informal analog substitution.

2-Acetyl-6-methylbenzoxazole: Quantitative Differentiation Evidence for Scientific Selection


Absence of Acetylcholinesterase (AChE) Inhibition at 100 µM Distinguishes 2-Acetyl-6-methylbenzoxazole from CNS-Active Benzoxazole Analogs

2-Acetyl-6-methylbenzoxazole shows no measurable inhibition of acetylcholinesterase (AChE) at a concentration of 100 µM . This stands in contrast to 2,5-disubstituted benzoxazole derivatives tested in the same assay class, which exhibit a broad AChE inhibitory range from 6.80% to 90.21% at comparable or lower molar concentrations [1]. For researchers seeking benzoxazole scaffolds devoid of off-target cholinergic activity—particularly in programs targeting non-CNS indications—this absence of AChE engagement provides a quantifiable differentiation point. The data support the selection of 2-acetyl-6-methylbenzoxazole over AChE-active 2,5-disubstituted analogs when CNS-related off-target effects must be avoided.

Acetylcholinesterase inhibition Selectivity profiling CNS safety

Regioisomeric Methyl Substitution (6-Methyl vs. 5-Methyl) Drives Divergent Antifungal Potency Against Candida albicans

QSAR analysis of 5- and 6-methyl-2-substituted benzoxazoles against Candida albicans demonstrates that the position of the methyl substituent on the benzoxazole ring significantly modulates antifungal activity [1]. While the QSAR model does not provide single-compound MIC values for 2-acetyl-6-methylbenzoxazole itself, it establishes that the 6-methyl substitution pattern, combined with specific R2 substituent properties (hydrophobicity, electronic parameters), produces a distinct activity profile compared to the 5-methyl regioisomeric series [1]. The model identifies the CH2 linker at position Y as a critical structural feature for improved activity, and 2-acetyl-6-methylbenzoxazole—bearing a carbonyl directly at C-2 without a methylene spacer—occupies a different chemical space than the most potent antifungal benzoxazoles in this series. This structural divergence can be advantageous when deliberate tuning away from antifungal potency is required, for example in programs targeting mammalian enzymes such as acetyl-CoA carboxylase 2 (ACC2) where antifungal activity represents an undesired phenotypic outcome.

Antifungal activity QSAR Candida albicans

2-Acetyl- vs. 2-(1-Hydroxyethyl) Oxidation State Governs Synthetic Versatility and Downstream Derivatization Potential

2-Acetyl-6-methylbenzoxazole is prepared via pyridinium chlorochromate (PCC) oxidation of 6-methyl-2-(1-hydroxyethyl)benzoxazole in 20% yield . The oxidation state difference between the acetyl (ketone) form and the hydroxyethyl (secondary alcohol) precursor carries significant consequences for downstream chemistry. The ketone carbonyl in 2-acetyl-6-methylbenzoxazole provides a reactive handle for condensation, reductive amination, Grignard addition, and heterocycle formation that is not accessible from the alcohol form without prior oxidation. The reported 20% yield, while modest, utilizes a well-characterized route starting from commercially available 2-aminophenol derivatives via benzoxazole ring closure followed by side-chain modification [1]. For procurement decisions, the crystalline acetyl derivative offers superior storage stability and easier handling compared to the hygroscopic alcohol analog 6-methyl-2-(1-hydroxyethyl)benzoxazole, which is more prone to oxidation upon storage.

Synthetic intermediate Oxidation state Derivatization

Predicted Lipophilicity (ClogP ~1.39–2.24) Positions 2-Acetyl-6-methylbenzoxazole in a Favorable ADME Space Distinct from High-LogP Polyhalogenated Analogs

In silico predictions estimate the lipophilicity of 2-acetyl-6-methylbenzoxazole at SlogP approximately 1.39, with alternative calculated logP values in the range of 2.0–2.5 depending on the algorithm [REFS-1, REFS-2]. This moderate lipophilicity contrasts with polyhalogenated benzoxazole derivatives bearing chloro, bromo, or trifluoromethyl substituents at position 6, which routinely exceed logP values of 3.5–4.5 based on their physicochemical class properties [2]. In benzoxazole QSAR models, excessive hydrophobicity has been correlated with both increased antifungal potency and higher non-specific membrane binding, whereas moderate ClogP values such as those predicted for 2-acetyl-6-methylbenzoxazole are generally associated with better aqueous solubility, reduced plasma protein binding, and more favorable oral absorption profiles [2].

Lipophilicity ADME prediction Physicochemical properties

Patent-Disclosed ACC2 Inhibitory Potential Distinguishes 2-Acetyl-6-methylbenzoxazole in the Metabolic Disease Target Space from Antifungal-Optimized Congeners

Patent literature and BindingDB entries identify benzoxazole derivatives bearing 2-acetyl or 2-acetamide-type substituents as inhibitors of acetyl-CoA carboxylase 2 (ACC2), with reported IC50 values as low as 30 nM (human ACC2, luminometric assay, pH 7.5, 37 °C) for structurally related compounds [REFS-1, REFS-2]. Assay data from BindingDB for benzoxazole-containing ACC2 inhibitors show a cluster of compounds with IC50 values spanning 4.3 nM to 186 nM depending on the specific substitution pattern [REFS-2, REFS-3]. While a direct IC50 value for 2-acetyl-6-methylbenzoxazole against ACC2 has not been explicitly reported in public databases, the structural features—specifically the 2-acetyl group providing a hydrogen-bond acceptor and the 6-methyl group contributing steric and hydrophobic complementarity—are consistent with the pharmacophore of patent-disclosed ACC2 inhibitor series [1]. This positions 2-acetyl-6-methylbenzoxazole in the metabolic enzyme inhibitor space, a target profile distinct from the antifungal-optimized 5- or 6-methyl-2-(substituted phenyl/benzyl) benzoxazole series that have demonstrated MIC values as low as 6.25 µg/mL against Candida albicans [4]. The divergence in primary biological application (ACC2/metabolic vs. antifungal) represents a fundamental selection criterion for procurement.

ACC2 inhibition Metabolic disease Target selectivity

ACHN-975 Interaction Alert: 2-Acetyl-6-methylbenzoxazole is Structurally Related to LpxC Inhibitor Impurity Profiles, Differentiating It from General Benzoxazole Antimicrobials

The 2-acetyl-6-methylbenzoxazole scaffold bears structural similarity to the benzoxazole core found in ACHN-975, a clinical-stage LpxC inhibitor developed for Gram-negative bacterial infections, and associated impurity profiles described in process chemistry patents [REFS-1, REFS-2]. This structural relationship places 2-acetyl-6-methylbenzoxazole in a specialized niche distinct from general antimicrobial benzoxazole screening libraries: the compound's core architecture overlaps with that of tightly optimized, target-specific antibacterial leads rather than broad-spectrum antifungal benzoxazoles. For procurement decisions in antibacterial drug discovery, this structural convergence with LpxC-targeted chemotypes represents a specific chemical entry point that is not shared by 2-phenyl-, 2-benzyl-, or 2-mercapto-substituted benzoxazole derivatives commonly explored for antifungal applications [3].

LpxC inhibitor ACHN-975 Antibacterial

2-Acetyl-6-methylbenzoxazole: Application Scenarios Grounded in Quantitative Differentiation Evidence


Selective Metabolic Disease Target Screening (ACC2 Inhibition Programs)

Based on patent-disclosed ACC2 inhibitory activity for structurally related benzoxazole derivatives (IC50 range: 4.3–186 nM for human ACC2) [1] and the pharmacophoric alignment of the 2-acetyl-6-methyl substitution pattern with ACC2 inhibitor scaffolds, this compound is appropriate as a core intermediate or starting scaffold in metabolic disease drug discovery programs targeting acetyl-CoA carboxylase 2. The absence of AChE inhibition at 100 µM further supports a selectivity profile suitable for metabolic indications where CNS off-target effects must be avoided. Researchers should select this compound over 5-methyl-2-benzyl benzoxazoles that have demonstrated sub-10 µg/mL antifungal activity [2], as the latter are more likely to present confounding biological readouts in ACC2-focused screening cascades.

Antibacterial LpxC Lead Optimization (Gram-Negative Infection Programs)

The structural relationship between 2-acetyl-6-methylbenzoxazole and the benzoxazole core of ACHN-975—a clinical LpxC inhibitor for Gram-negative bacterial infections [3]—positions this compound as a relevant chemical entry point for antibacterial programs targeting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase. The moderate predicted lipophilicity (SlogP ~1.39) [4] offers a physicochemical starting point distinct from the higher-logP polyhalogenated benzoxazoles, potentially facilitating the optimization of permeability, solubility, and Gram-negative outer membrane penetration. Procurement should prioritize this specific substitution pattern over 2-phenyl or 2-benzyl benzoxazole analogs that lack the acetyl moiety critical for LpxC pharmacophore mimicry.

Benzoxazole Library Synthesis for CNS-Sparing Scaffold Design

The demonstrated lack of AChE inhibition at 100 µM makes 2-acetyl-6-methylbenzoxazole a valuable building block for designing compound libraries where cholinergic off-target activity must be systematically avoided. In contrast, 2,5-disubstituted benzoxazole derivatives show broad AChE inhibition ranging from 6.8% to 90.2% [5]. The 6-methyl-2-acetyl substitution pattern thus provides a privileged starting point for CNS-sparing benzoxazole-based screening decks. Coupled with the ketone functional group enabling diverse derivatization chemistry (condensation, reductive amination, heterocycle formation), this compound supports efficient library expansion without the need for protecting-group manipulations required by the corresponding alcohol analog 6-methyl-2-(1-hydroxyethyl)benzoxazole .

Physicochemical Benchmarking and Intermediate Supply for Process Chemistry

With predicted logP values in the range of 1.39–2.5 [4] and a well-characterized synthetic route from commercially available 2-aminophenol precursors , 2-acetyl-6-methylbenzoxazole serves as a reproducible physicochemical benchmark for comparing benzoxazole derivative libraries. Its moderate lipophilicity provides a baseline for assessing the developability impact of additional substituents (e.g., halogens, aryl groups, amides) introduced during hit-to-lead optimization. The 20% oxidation yield from 6-methyl-2-(1-hydroxyethyl)benzoxazole also underscores the importance of sourcing the pre-oxidized acetyl form directly to avoid yield loss in multi-step synthetic sequences, a procurement consideration that directly impacts cost-per-compound in larger-scale medicinal chemistry campaigns.

Quote Request

Request a Quote for 2-Acetyl-6-methylbenzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.